molecular formula C26H28F3NO4 B7745277 3-(4-ethylphenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(4-ethylphenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7745277
M. Wt: 475.5 g/mol
InChI Key: MWWJRPJENUISAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethylphenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromenone core, which is known for its diverse biological activities, and is further modified with ethylphenoxy, ethylpiperidinyl, and trifluoromethyl groups, enhancing its chemical reactivity and potential utility.

Properties

IUPAC Name

3-(4-ethylphenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3NO4/c1-3-16-8-10-18(11-9-16)33-24-22(32)19-12-13-21(31)20(23(19)34-25(24)26(27,28)29)15-30-14-6-5-7-17(30)4-2/h8-13,17,31H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWJRPJENUISAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)CC)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be introduced via an etherification reaction, where the phenolic hydroxyl group of the chromenone reacts with 4-ethylphenol in the presence of a strong base like sodium hydride.

    Attachment of the Ethylpiperidinyl Group: The ethylpiperidinyl group is typically introduced through a nucleophilic substitution reaction, where the chromenone derivative reacts with 2-ethylpiperidine under basic conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the chromenone core can undergo oxidation to form a ketone, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl groups attached to the phenoxy and piperidinyl moieties can undergo substitution reactions, where they are replaced by other functional groups using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, trifluoromethyl iodide

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a hydroxyl derivative

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The ethylphenoxy and ethylpiperidinyl groups enhance its binding affinity and specificity, while the trifluoromethyl group increases its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethylphenoxy)phenyl-1-phenyl-1H-pyrazol-4-ylmethanol
  • 1-[2-(4-ethylphenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol

Uniqueness

Compared to similar compounds, 3-(4-ethylphenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s metabolic stability, making it more resistant to degradation and increasing its potential as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.